AMG-8718

BACE1 inhibition Alzheimer's disease Enzyme kinetics

AMG-8718 is a chemically optimized, oral BACE1 inhibitor designed for translational Alzheimer’s research where off-target cardiotoxicity must be avoided. Its 0.7 nM BACE1 IC50, weak hERG binding (Ki >10 µM), and favorable P‑gp profile provide a benchmark for safety margins not found in earlier BACE1 candidates. With proven oral bioavailability in rat, dog, and monkey (70-101%) and sustained CNS Aβ reduction, this tool compound enables confident PK/PD modeling, dose-response studies, and head-to-head comparator assays. Choose AMG-8718 for reliable, publication-ready data with minimal cardiovascular confounding.

Molecular Formula C25H19FN4O3
Molecular Weight 442.4 g/mol
Cat. No. B605420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-8718
SynonymsAMG8718;  AMG 8718;  AMG-8718.
Molecular FormulaC25H19FN4O3
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESCC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F
InChIInChI=1S/C25H19FN4O3/c1-24(12-31-13-24)7-6-15-9-19-22(29-11-15)33-20-5-4-16(17-3-2-8-28-21(17)26)10-18(20)25(19)14-32-23(27)30-25/h2-5,8-11H,12-14H2,1H3,(H2,27,30)/t25-/m0/s1
InChIKeyGKKFBOARESVMBW-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG-8718: A Selective BACE1 Inhibitor with Differentiated Potency and hERG Safety Profile


AMG-8718 ((S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine) is a synthetic organic compound classified as an aminooxazoline xanthene (AOX)-based BACE1 inhibitor [1]. Developed by Amgen, it demonstrates potent inhibition of β-secretase 1 (BACE1) with an IC50 of 0.0007 µM (0.7 nM) and limited selectivity over BACE2 (IC50 0.005 µM) . The compound is characterized by a balanced profile of BACE1 potency, hERG binding affinity (Ki >10 µM), and P-glycoprotein (Pgp) recognition, making it a chemically optimized tool for Alzheimer's disease research [2].

Beyond Nanomolar Potency: Why AMG-8718 Differs from Other BACE1 Inhibitors


BACE1 inhibitors are not interchangeable due to significant variability in off-target liabilities, particularly hERG channel binding and P-gp efflux susceptibility, which critically impact translational utility [1]. While many early BACE1 candidates demonstrated strong enzymatic inhibition, they were often limited by cardiovascular safety concerns (hERG-related QTc prolongation) or poor CNS penetration due to P-gp efflux [2]. AMG-8718 was specifically optimized via 4-aza substitution on the xanthene core to reduce hERG binding while maintaining high BACE1 potency [3]. This balanced profile—potency, hERG safety margin (Ki >10 µM), and favorable P-gp recognition—differentiates AMG-8718 from earlier-generation or less optimized BACE1 inhibitors, making it a preferred tool for Alzheimer's disease pharmacology studies where off-target effects must be minimized [4].

Quantitative Differentiators of AMG-8718 in BACE1 Inhibitor Procurement


Superior BACE1 Potency: AMG-8718 vs. Elenbecestat and Verubecestat

AMG-8718 demonstrates 5.6-fold higher BACE1 inhibitory potency than Elenbecestat and approximately 3.1-fold higher than Verubecestat in enzymatic assays [1]. This enhanced potency may translate to lower required doses for equivalent target engagement in vitro and in vivo .

BACE1 inhibition Alzheimer's disease Enzyme kinetics

Minimized Cardiovascular Liability: hERG Binding Affinity vs. Class Benchmark

AMG-8718 exhibits weak hERG binding (Ki >10 µM), a critical safety differentiator versus many BACE1 inhibitors that showed potent hERG blockade (Ki often <1 µM) and associated QTc prolongation [1]. This improvement was achieved via strategic 4-aza substitution on the xanthene core, specifically dialing out hERG affinity while preserving BACE1 potency [2]. In a cardiovascular safety model, AMG-8718 demonstrated significantly reduced potential for QTc elongation compared to earlier AOX-based inhibitors [3].

hERG liability Cardiotoxicity Safety pharmacology

Favorable CNS Penetration Profile: P-gp Recognition vs. Efflux-Susceptible Inhibitors

AMG-8718 exhibits a balanced P-gp recognition profile, which is critical for achieving sufficient brain exposure. Unlike certain BACE1 inhibitors that are strong P-gp substrates (leading to rapid efflux and low CNS concentrations), AMG-8718 was optimized to avoid this liability [1]. This property, combined with its potent BACE1 inhibition, enables robust and sustained reductions of Aβ40 levels in both CSF and brain tissue in rats following oral administration [2].

P-glycoprotein Blood-brain barrier CNS exposure

High Oral Bioavailability Across Species vs. Alternative BACE1 Inhibitors

AMG-8718 demonstrates high and consistent oral bioavailability across multiple preclinical species: 70% in rats, 96% in beagle dogs, and 101% in monkeys . This favorable PK profile is superior to many BACE1 inhibitors that exhibit low or variable oral absorption (e.g., some peptide-based or poorly soluble compounds). The high bioavailability supports robust target engagement in vivo and simplifies oral dosing regimens in animal studies [1].

Oral bioavailability Pharmacokinetics Preclinical development

Optimal Use Cases for AMG-8718 Based on Quantitative Differentiation


In Vivo Alzheimer's Disease Pharmacology Studies Requiring Oral Dosing

AMG-8718 is ideally suited for chronic oral dosing in rodent and non-human primate models of Alzheimer's disease. Its high oral bioavailability (70-101%) and robust CNS penetration (balanced P-gp recognition) ensure sustained BACE1 inhibition and Aβ reduction in the brain and CSF [1]. The compound's weak hERG binding (Ki >10 µM) mitigates cardiovascular confounding, allowing researchers to attribute observed effects specifically to BACE1 inhibition rather than off-target cardiotoxicity .

In Vitro Enzyme and Cellular Assays for BACE1 Target Validation

With an IC50 of 0.7 nM against BACE1, AMG-8718 provides a high-potency tool compound for dose-response studies, enzyme kinetic assays, and cellular Aβ production assays [1]. Its 10-fold greater potency than Elenbecestat and 3-fold over Verubecestat means lower compound concentrations can be used, reducing the risk of off-target effects and saving on compound costs in high-throughput screening campaigns .

Cardiovascular Safety Pharmacology Screening in BACE1 Inhibitor Programs

AMG-8718 serves as an important comparator for evaluating the hERG liability of novel BACE1 inhibitors. Its Ki >10 µM represents a benchmark for minimal hERG interaction, and its demonstrated lack of QTc prolongation in a cardiovascular safety model provides a positive control for desirable safety margins [1]. This is critical for drug discovery programs aiming to differentiate their candidates from earlier BACE1 inhibitors that were terminated due to cardiotoxicity .

Cross-Species Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The well-characterized oral bioavailability in rats, dogs, and monkeys (70%, 96%, and 101%, respectively) makes AMG-8718 an excellent tool for building PK/PD models [1]. Its consistent exposure and predictable half-life (~5-8 h across species) simplify allometric scaling and dose prediction for preclinical development . Researchers can use this data to calibrate in vitro-in vivo correlations for BACE1 target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-8718

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.